An In-depth Technical Guide on the Physicochemical Properties of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
An In-depth Technical Guide on the Physicochemical Properties of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential biological activities of the compound 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. The information is curated for researchers, scientists, and professionals in the field of drug development.
Core Physicochemical Properties
2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic compound belonging to the class of thiazole derivatives. Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | [1][2] |
| Chemical Formula | C₁₁H₉ClN₂OS | [1][2] |
| Molecular Weight | 252.72 g/mol | [1][2] |
| CAS Number | 5039-16-7 | [2] |
| Appearance | Colorless crystals | [3] |
| Melting Point | Not explicitly reported, but synthesized as a crystalline solid at room temperature. | [3] |
| Solubility | Soluble in dichloromethane. A related compound, 2-chloro-N-(1,3-thiazol-2-yl)acetamide, has a reported aqueous solubility of >26.5 µg/mL at pH 7.4. | [3][4] |
| LogP (calculated) | 2.7 | [1] |
| Topological Polar Surface Area (TPSA) | 70.2 Ų | [1] |
Synthesis and Characterization
The primary synthetic route to 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is through the nucleophilic substitution reaction between 2-amino-4-phenylthiazole and chloroacetyl chloride.[3]
Experimental Protocol: Synthesis of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
A detailed experimental protocol for the synthesis of this compound has been reported as follows:
Materials:
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4-phenylthiazol-2-amine
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Dry toluene
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Potassium carbonate (K₂CO₃)
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Chloroacetyl chloride
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Dichloromethane (DCM)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a solution of 4-phenylthiazol-2-amine (1.5 g, 8.52 mmol) in dry toluene (25 ml), potassium carbonate (2.32 g, 17.04 mmol) and chloroacetyl chloride (0.67 ml, 8.52 mmol) are added.
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The reaction mixture is heated to reflux for 3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
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After completion, the reaction mixture is cooled to room temperature and diluted with dichloromethane (45 ml).
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The organic layer is washed with a saturated sodium bicarbonate solution and then with water (3 x 10 ml).
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The organic layer is dried over anhydrous sodium sulfate.
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The solvent is removed under reduced pressure to yield the crude product.
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The crude product is purified by recrystallization from a suitable solvent such as ethyl acetate to afford colorless crystals of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide.[3]
Characterization
The structure and purity of the synthesized compound can be confirmed using various analytical techniques, including:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.
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Mass Spectrometry (MS): To confirm the molecular weight.
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Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
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X-ray Crystallography: To determine the three-dimensional arrangement of atoms in the crystalline state. A reported crystal structure for this compound indicates a triclinic space group P-1.[5]
Biological Activity and Potential Signaling Pathways
Thiazole derivatives, including 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, have garnered significant interest due to their diverse biological activities, particularly their potential as antimicrobial and anticancer agents.[3]
Anticancer Activity
While the precise mechanism of action for 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is not fully elucidated, research on related compounds suggests two potential pathways for its anticancer effects: inhibition of Glutathione S-transferase (GST) and induction of apoptosis via the caspase pathway.
Proposed Anticancer Mechanism Workflow
Caption: Proposed mechanism of anticancer action.
1. Inhibition of Glutathione S-transferase (GST): Glutathione S-transferases are a family of enzymes involved in the detoxification of xenobiotics and protection against oxidative stress. In some cancers, GSTs are overexpressed and contribute to drug resistance. It is hypothesized that 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide may act as an inhibitor of GST. This inhibition can lead to an accumulation of reactive oxygen species (ROS) within the cancer cells, thereby inducing cellular stress and triggering apoptosis.
2. Induction of Apoptosis via the Caspase Pathway: Studies on structurally similar acetamide derivatives have shown that they can induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated by a cascade of enzymes called caspases. The proposed pathway involves the activation of initiator caspases, such as caspase-9, in response to cellular stress (e.g., increased ROS). Activated caspase-9 then cleaves and activates executioner caspases, like caspase-3, which in turn cleave various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[6]
Experimental Workflow for Assessing Anticancer Activity
Caption: Standard experimental workflow.
Conclusion
2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a compound with well-defined physicochemical properties and a straightforward synthetic route. Its potential as an anticancer agent, possibly through the inhibition of GST and induction of caspase-mediated apoptosis, makes it a molecule of interest for further investigation in drug discovery and development. The provided experimental protocols and proposed mechanisms of action offer a solid foundation for researchers to explore the therapeutic potential of this and related thiazole derivatives.
References
- 1. 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | C11H9ClN2OS | CID 2781529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 338957-50-9 CAS MSDS (2-CHLORO-N-[4-(2-CHLORO-PHENYL)-THIAZOL-2-YL]-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. ijper.org [ijper.org]
- 4. 2-chloro-N-(1,3-thiazol-2-yl)acetamide | C5H5ClN2OS | CID 226883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
